3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one
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Overview
Description
3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one is a heterocyclic compound characterized by its unique structure, which includes both thiazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiazole derivative with an oxazole precursor in the presence of a strong acid or base to facilitate the cyclization process. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine or oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often relate to the inhibition of enzyme activity or the alteration of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)-1,2,4-thiadiazole
- 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole
- 3,5-bis(trifluoromethyl)-1,2,4-oxadiazole
Uniqueness
Compared to these similar compounds, 3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one offers a unique combination of thiazole and oxazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where the combined properties of both rings are advantageous.
Properties
CAS No. |
2411194-45-9 |
---|---|
Molecular Formula |
C7H5F6NO2S |
Molecular Weight |
281.2 |
Purity |
95 |
Origin of Product |
United States |
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